8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane
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Overview
Description
8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane is a compound that features a unique spirocyclic structure combined with a triazole ring. This combination of structural elements makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The presence of the triazole ring is particularly noteworthy due to its known biological activities and its ability to form stable complexes with metals.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to inhibit strigolactone (sl) biosynthesis . SL is a plant hormone that plays a key role in suppressing shoot branching .
Mode of Action
It can be inferred from similar 1,2,4-triazole derivatives that these compounds may interact with their targets by inhibiting the biosynthesis of certain compounds, such as 4-deoxyorobanchol (4do), a type of sl .
Biochemical Pathways
Based on the action of similar compounds, it can be inferred that en300-2740297 may affect the sl biosynthesis pathway . This could lead to increased shoot branching and elongation of the taproot in plants .
Result of Action
Based on the action of similar compounds, it can be inferred that en300-2740297 may result in increased shoot branching and elongation of the taproot in plants by inhibiting the biosynthesis of certain compounds, such as 4do .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane typically involves the formation of the triazole ring followed by the construction of the spirocyclic system. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of an azide with an alkyne in the presence of a copper catalyst can form the triazole ring through a Huisgen cycloaddition reaction . Subsequent steps involve the formation of the spirocyclic system through intramolecular cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles/nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield various reduced triazole derivatives .
Scientific Research Applications
8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler compound that shares the triazole ring but lacks the spirocyclic structure.
6-Azaspiro[3.4]octane: A compound that shares the spirocyclic structure but lacks the triazole ring.
Triazole-based Ligands: Compounds that contain the triazole ring and are used in coordination chemistry.
Uniqueness
8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane is unique due to the combination of the triazole ring and the spirocyclic structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler compounds. Its unique structure also makes it a valuable building block for the synthesis of more complex molecules with tailored properties .
Properties
IUPAC Name |
8-(1,2,4-triazol-4-ylmethyl)-6-azaspiro[3.4]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-10(3-1)6-11-4-9(10)5-14-7-12-13-8-14/h7-9,11H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUPSUBVSQEGME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC2CN3C=NN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2111410-00-3 |
Source
|
Record name | 8-[(4H-1,2,4-triazol-4-yl)methyl]-6-azaspiro[3.4]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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